molecular formula C17H16O2 B1668671 CB-403 CAS No. 302356-18-9

CB-403

Cat. No.: B1668671
CAS No.: 302356-18-9
M. Wt: 252.31 g/mol
InChI Key: BIYYAALWGHMYTO-UXBLZVDNSA-N
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Description

CB-403 is an organic compound with a complex structure It is a derivative of propenal, featuring a methoxyphenyl group and a methylphenyl group

Scientific Research Applications

CB-403 has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-403 typically involves the reaction of 2-methylphenylmethanol with 2-methoxybenzaldehyde under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

CB-403 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(2-((2-methylphenyl)methoxy)phenyl)propanoic acid.

    Reduction: 3-(2-((2-methylphenyl)methoxy)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of CB-403 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenal, 2-methyl-3-phenyl-: Similar structure but lacks the methoxy group.

    3-(2-Methoxyphenyl)propionic acid: Similar backbone but different functional groups.

Uniqueness

CB-403 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

302356-18-9

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enal

InChI

InChI=1S/C17H16O2/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18/h2-12H,13H2,1H3/b10-6+

InChI Key

BIYYAALWGHMYTO-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC=C2/C=C/C=O

SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C=CC=O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2C=CC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB-403;  CB403;  CB 403;  UNII-4V9Q0C88UK.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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